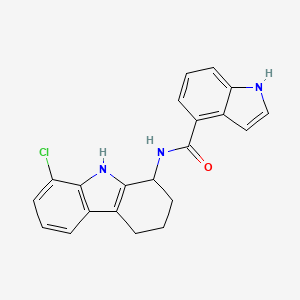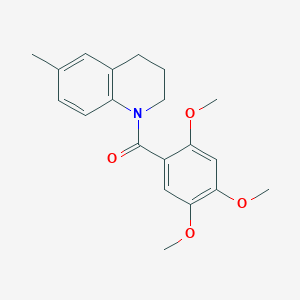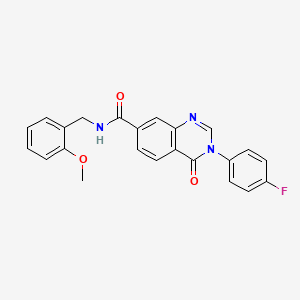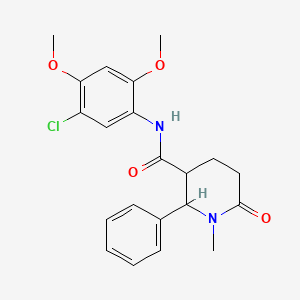![molecular formula C22H22N4O3 B10980974 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10980974.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-メトキシ-1H-インドール-3-イル)エチル]-2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)アセトアミドは、インドール部分とフタラジノン構造を組み合わせた複雑な有機化合物です。
製造方法
合成ルートと反応条件
N-[2-(5-メトキシ-1H-インドール-3-イル)エチル]-2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)アセトアミドの合成は、通常、複数の段階を伴います。
インドール部分の形成: インドール環は、フィッシャーインドール合成によって合成することができます。この方法では、フェニルヒドラジンが酸性条件下でアルデヒドまたはケトンと反応します。
メトキシ化: 次に、インドールはジメチル硫酸またはヨウ化メチルなどのメチル化剤を使用して、5位でメトキシ化されます。
エチル鎖の付加: 次に、5-メトキシインドールを適切なエチル化剤と反応させて、3位にエチル鎖を導入します。
フタラジノン部分の形成: フタラジノン構造は別途合成され、通常はフタル酸無水物とヒドラジンから出発し、その後メチル化されます。
カップリング反応: 最後の段階では、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を、トリエチルアミンなどの塩基の存在下で使用して、インドール誘導体とフタラジノン誘導体をカップリングします。
工業生産方法
この化合物の工業生産は、収量と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成ルートを最適化する必要があるでしょう。これには、連続フローリアクター、自動合成プラットフォーム、グリーンケミストリーの原則を使用して、廃棄物を削減し、効率を向上させることが含まれる可能性があります。
化学反応解析
反応の種類
N-[2-(5-メトキシ-1H-インドール-3-イル)エチル]-2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)アセトアミドは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、インドール部分で酸化される可能性があり、N-オキシドまたはその他の酸化された誘導体を形成する可能性があります。
還元: 還元反応は、フタラジノン部分のカルボニル基を標的とし、ヒドロキシル基に変換することができます。
置換: 求電子置換反応は、インドール環、特に2位で起こる可能性があります。
一般的な試薬と条件
酸化: m-クロロ過安息香酸(m-CPBA)や過酸化水素などの試薬を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)は、一般的な還元剤です。
置換: N-ブロモスクシンイミド(NBS)などのハロゲン化剤は、求電子置換に使用できます。
主な生成物
酸化: N-オキシド誘導体。
還元: フタラジノン部分のヒドロキシ誘導体。
置換: ハロゲン化インドール誘導体。
科学研究の応用
N-[2-(5-メトキシ-1H-インドール-3-イル)エチル]-2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)アセトアミドは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: タンパク質や核酸などの生体高分子との潜在的な相互作用について研究されています。
医学: 抗炎症、抗がん、神経保護など、薬理学的特性について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole is then methoxylated at the 5-position using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Ethyl Chain: The 5-methoxyindole is then reacted with an appropriate ethylating agent to introduce the ethyl chain at the 3-position.
Formation of the Phthalazinone Moiety: The phthalazinone structure is synthesized separately, often starting from phthalic anhydride and hydrazine, followed by methylation.
Coupling Reaction: The final step involves coupling the indole derivative with the phthalazinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole moiety, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives of the phthalazinone moiety.
Substitution: Halogenated indole derivatives.
科学的研究の応用
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and neuroprotective effects.
作用機序
N-[2-(5-メトキシ-1H-インドール-3-イル)エチル]-2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)アセトアミドの作用機序は、特定の分子標的との相互作用に関係しています。
分子標的: この化合物は、酵素、受容体、イオンチャネルと相互作用し、それらの活性を調節する可能性があります。
関与する経路: 炎症、細胞増殖、またはアポトーシスに関連するシグナル伝達経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
N-[2-(5-メトキシ-1H-インドール-3-イル)エチル]アセトアミド: フタラジノン部分は欠如しています。
2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)アセトアミド: インドール部分は欠如しています。
独自性
N-[2-(5-メトキシ-1H-インドール-3-イル)エチル]-2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)アセトアミドは、インドールとフタラジノン構造の組み合わせにより、個々の構成要素には見られない独特の生物活性と化学的特性を有しているため、ユニークです。
類似化合物との比較
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Lacks the phthalazinone moiety.
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the indole moiety.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the combination of the indole and phthalazinone structures, which may confer distinct biological activities and chemical properties not found in the individual components.
特性
分子式 |
C22H22N4O3 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H22N4O3/c1-26-22(28)17-6-4-3-5-16(17)20(25-26)12-21(27)23-10-9-14-13-24-19-8-7-15(29-2)11-18(14)19/h3-8,11,13,24H,9-10,12H2,1-2H3,(H,23,27) |
InChIキー |
FNSQXEPQCPFLHS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10980914.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B10980928.png)

![3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B10980937.png)
![1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10980940.png)
![5-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980947.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide](/img/structure/B10980955.png)
![Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B10980959.png)
![3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B10980960.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10980964.png)


![2-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B10980981.png)
